molecular formula C12H14N2O3S B2772751 Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 514219-83-1

Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B2772751
CAS No.: 514219-83-1
M. Wt: 266.32
InChI Key: WSRWVTILTMZNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (CAS 514219-83-1) is a high-purity (95%) chemical reagent intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. This compound belongs to the valuable class of 2-aminothiophene derivatives, which are critically important intermediates in synthetic organic chemistry . The core structure of 2-aminothiophenes is most classically prepared via the Gewald reaction, a versatile multi-component condensation that allows for the efficient construction of the thiophene ring system . The molecular structure of this specific compound features a cyanoacetyl group attached to the amino functionality, which enhances its reactivity and makes it a versatile building block for the synthesis of more complex heterocyclic systems. Researchers utilize such derivatives as key precursors in the development of novel compounds for various fields, including medicinal chemistry and materials science. Scientific literature on closely related 2-aminothiophene derivatives highlights their broad utility as intermediates in the synthesis of agrochemicals, dyes, and pharmacologically active molecules . Furthermore, some thiophene-based derivatives are investigated for their potential antimicrobial properties and activity in anticancer research, underscoring the significance of this chemical class in drug discovery efforts . The molecular conformation of similar compounds is often stabilized by intramolecular hydrogen bonding, which can influence their crystalline properties and reactivity . Product Identifiers: CAS Number: 514219-83-1; Molecular Formula: C12H14N2O3S; Molecular Weight: 266.3 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-4-8-7(2)18-11(10(8)12(16)17-3)14-9(15)5-6-13/h4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRWVTILTMZNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the solvent-free reaction of aryl amines with ethyl cyanoacetate, which is known for its harsh conditions but high yield . The use of catalytic amounts of triethylamine in boiling ethanol has also been reported to facilitate the synthesis of thiophene derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups in its structure allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of both cyano and ester functionalities. This makes it a valuable intermediate for synthesizing a wide range of heterocyclic compounds with potential biological activities .

Biological Activity

Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate, with the molecular formula C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S and CAS Number 514219-83-1, is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and various functional groups that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₃S
Molecular Weight270.32 g/mol
CAS Number514219-83-1
Hazard ClassificationIrritant

Biological Activity

Thiophene derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities . These include:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Properties : Research indicates that some thiophene compounds possess antiproliferative effects against cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Certain thiophene derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The mechanisms underlying the biological activities of thiophene derivatives often involve:

  • Interaction with Enzymes : Thiophenes can act as enzyme inhibitors, affecting metabolic pathways that are crucial for cell proliferation and survival.
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors (e.g., adenosine receptors), influencing cellular signaling pathways related to inflammation and cancer progression .
  • Oxidative Stress Induction : Certain derivatives induce oxidative stress in target cells, leading to apoptotic pathways being activated.

Antimicrobial Activity Study

A study conducted on various thiophene derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity Assessment

In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Q & A

Q. What are the established synthetic routes for Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate?

The compound is synthesized via the Gewald reaction, a two-step process involving:

  • Step 1 : Condensation of ethyl acetoacetate with elemental sulfur and a cyanoacetyl group donor (e.g., malononitrile or ethyl cyanoacetate) under reflux in ethanol with a catalytic base like triethylamine.
  • Step 2 : Subsequent functionalization via acetylation or substitution reactions to introduce the cyanoacetyl and ethyl/methyl substituents . Yields are typically optimized by controlling reaction time, temperature, and stoichiometry of reagents.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR and IR spectroscopy : Confirm functional groups (e.g., ester, cyanoacetyl, thiophene ring) and regiochemistry.
  • Mass spectrometry : Determines molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves 3D molecular geometry and packing using programs like SHELXL for refinement and ORTEP for visualization .

Q. What are the known biological activities of structurally similar thiophene derivatives?

Analogous compounds exhibit interactions with enzymes (e.g., kinases) or receptors via their electron-rich thiophene cores and substituent functional groups. For example:

  • Chlorophenoxy or benzothiophene moieties enhance binding to inflammatory targets .
  • Preliminary assays (e.g., enzyme inhibition, cytotoxicity) are recommended to establish baseline activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

  • Validation tools : Use checkCIF (via IUCr) to identify geometric outliers or displacement parameter issues.
  • Refinement strategies : Employ SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks. Cross-validate with spectroscopic data to confirm functional group assignments .
  • Example : Discrepancies in thiophene ring planarity may arise from crystallographic twinning; use TWINLAW in SHELXL for correction .

Q. What strategies optimize synthetic yield and purity for multi-step reactions involving this compound?

  • Catalyst screening : Replace triethylamine with DBU for improved cyclization efficiency in Gewald reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate by-products .

Q. How can computational methods predict reaction pathways or biological interactions?

  • Density Functional Theory (DFT) : Models electron transfer mechanisms in substitution or oxidation reactions (e.g., predicting regioselectivity of cyanoacetyl group reactions) .
  • Molecular docking : Screens potential protein targets (e.g., using AutoDock Vina) by analyzing steric and electronic complementarity between the thiophene core and active sites .

Q. How should researchers address conflicting biological activity data across studies?

  • Structural analogs : Compare substituent effects (e.g., ethyl vs. methyl groups) on target binding using SAR tables (see Table I in ).
  • Assay standardization : Control variables like solvent (DMSO concentration) or cell line selection to reduce variability.
  • Purity verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., hydrolysis products) may skew results .

Q. What experimental approaches elucidate the compound’s stability under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity, or light, then monitor decomposition via TLC or LC-MS.
  • Storage recommendations : Store in amber vials under inert gas (argon) at –20°C to prevent ester hydrolysis or thiophene ring oxidation .

Methodological Resources

  • Crystallography : SHELX suite (structure refinement), ORTEP-3 (visualization), and WinGX (data processing) .
  • Synthesis Protocols : Refer to Gewald reaction modifications in for scalable procedures.
  • Safety : Follow Combi-Blocks SDS guidelines for handling (e.g., PPE, ventilation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.